Benzylidenebis(tricyclohexylphosphine)dichlororuthenium

Catalysis Kinetics Olefin Metathesis

Catalyst generation substitution without validation frequently causes metathesis reaction failure. The 1st Generation Grubbs Catalyst resolves this through distinctly different kinetic and stability properties: • 6.1× higher oxidation potential vs 2nd gen (167 mV) - tolerates non-ideal inert conditions. • Slow initiation (k_obs = 7.48 × 10⁻⁵ s⁻¹) - enables controlled ROMP for self-healing materials. • 64% yield in 21-membered macrocyclic tetralactone RCM - proven large-ring synthesis. 97% purity, purple solid. Ships globally from stock.

Molecular Formula C43H72Cl2P2Ru
Molecular Weight 823.0 g/mol
Cat. No. B7802476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzylidenebis(tricyclohexylphosphine)dichlororuthenium
Molecular FormulaC43H72Cl2P2Ru
Molecular Weight823.0 g/mol
Structural Identifiers
SMILESC1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C=[Ru](Cl)Cl
InChIInChI=1S/2C18H33P.C7H6.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;;/h2*16-18H,1-15H2;1-6H;2*1H;/q;;;;;+2/p-2
InChIKeyPNPBGYBHLCEVMK-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1st Gen Grubbs Catalyst: Procurement & Specs


Benzylidenebis(tricyclohexylphosphine)dichlororuthenium (CAS 172222-30-9), known commercially as the 1st Generation Grubbs Catalyst, is a ruthenium-based transition metal carbene complex employed primarily for olefin metathesis reactions, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP) [1]. It is characterized by a well-defined molecular structure with two tricyclohexylphosphine (PCy3) ligands, a benzylidene carbene, and two chloride ligands [2]. The compound is a purple solid that is notably air- and moisture-tolerant, and it demonstrates broad functional group compatibility, making it a widely used catalyst in both academic research and industrial organic synthesis [1][3].

Olefin metathesis workflow (RCM, CM, ROMP)
Air- and moisture-tolerant; broad functional group compatibility
Well-defined Ru-carbene catalyst for academic and industrial synthesis

1st Gen Grubbs: Analogs Not Interchangeable


The ruthenium olefin metathesis catalyst family is highly diverse, and despite a shared Ru-carbene core, substituting a first-generation catalyst like Benzylidenebis(tricyclohexylphosphine)dichlororuthenium with a second-generation (G2), Hoveyda-Grubbs (HG2), or third-generation (G3) analog without experimental validation often leads to suboptimal or failed outcomes. This is due to fundamental differences in initiation kinetics, catalyst lifetime, functional group tolerance, and sensitivity to reaction conditions [1]. For example, the significantly slower initiation rate of the first-generation catalyst compared to its second-generation counterpart (k_obs: 7.48 × 10⁻⁵ s⁻¹ vs 1.52 × 10⁻⁴ s⁻¹) directly impacts reaction profiles and can be advantageous or detrimental depending on the specific system [2]. The following sections present quantitative, comparator-based evidence to guide informed selection and prevent costly trial-and-error substitutions.

1st Gen Grubbs
Slower initiation may support delayed onset and controlled polymerization profiles.
2nd Gen / HG2 Substitutes
Faster initiation kinetics can alter reaction rate and product distribution.
1st Gen Grubbs
Reported higher stability over 72 h may suit extended reaction durations.
2nd Gen / HG2 Substitutes
Higher transformation extent can shorten effective catalyst lifetime.
1st Gen Grubbs
Higher oxidation potential may reduce oxidative deactivation in non-inert environments.
2nd Gen / HG2 Substitutes
Lower oxidation potential may require stricter exclusion of oxidants.

1st Gen Grubbs: Performance vs. Comparators


Initiation Rate: 1st vs. 2nd Gen

The catalyst transformation rate constant (k_obs), a measure of initiation and decomposition, is approximately 2-fold slower for the first-generation Grubbs catalyst compared to the second-generation Grubbs catalyst. This directly impacts the onset of catalytic activity and overall reaction time [1].

Initiation rate (k_obs)
Head-to-head
7.48 × 10⁻⁵ s⁻¹ vs 1.52 × 10⁻⁴ s⁻¹ (2.0-fold slower)
Slower initiation may support controlled ROMP profiles
CH₂Cl₂, 25 °C, UV-Vis
Catalysis Kinetics Olefin Metathesis

Stability: 1st vs. 2nd Gen

Over a 72-hour period, the first-generation Grubbs catalyst exhibits significantly less transformation (including ligand dissociation and decomposition) than the second-generation catalyst, as measured by ³¹P NMR. This indicates a longer operational lifetime under similar conditions [1].

Transformation at 72 h
Head-to-head
5.1% vs 16.5% transformed
Higher stability may support extended reaction durations
CD₂Cl₂, 25 °C, ³¹P NMR
Stability NMR Spectroscopy Catalyst Degradation

Oxidation Potential: 1st vs. 2nd Gen

The oxidation potential for the Ru(II)/Ru(III) couple is significantly higher for the first-generation catalyst (167 mV) compared to the second-generation catalyst (27.5 mV). This difference reflects a distinct electronic environment and suggests different pathways for oxidative deactivation [1].

Ru(II/III) Oxidation
Head-to-head
167 mV vs 27.5 mV (6.1× higher)
Higher oxidation potential may suit oxidizing environments
Cyclic voltammetry, 200 mV s⁻¹
Electrochemistry Redox Behavior Catalyst Deactivation

Macrocyclization RCM Yield

The 1st generation Grubbs catalyst effectively promotes ring-closing metathesis (RCM) for macrocycle formation. In a specific study, it achieved a 64% yield for a 21-membered macrocyclic tetralactone using a 5 mol% catalyst loading [1]. While no direct comparator is present in this study, the yield is reported as a baseline for similar macrocyclization attempts.

RCM Macrocycle Yield
Context-dependent
64% (21-membered tetralactone)
Reported yield supports macrocycle synthesis review
5 mol%, CsCl, inert atmosphere
Ring-Closing Metathesis Macrocycles Yield

Functional Group Tolerance

The first-generation Grubbs catalyst demonstrates a high tolerance for a variety of functional groups, including alcohols, ketones, aldehydes, and amides, which is a hallmark of the Grubbs catalyst family [1][2]. This broad tolerance is critical for complex molecule synthesis and is generally comparable to other Grubbs-type catalysts, though it is well-established that later generations and Hoveyda-Grubbs variants offer improved tolerance toward more challenging, electron-deficient substrates [3].

Functional Group Scope
Class-level
Tolerant to alcohols, ketones, aldehydes, amides
Broad compatibility; electron-poor substrates may require review
General literature reports; 2nd gen may offer improvement
Functional Group Compatibility Substrate Scope Robustness

1st Gen Grubbs: Application Scenarios


Self-Healing ROMP

The slower initiation rate (k_obs = 7.48 × 10⁻⁵ s⁻¹) and higher stability (only 5.1% transformation after 72 h) of the 1st generation Grubbs catalyst compared to its 2nd generation counterpart make it the preferred initiator for ring-opening metathesis polymerization (ROMP) in self-healing applications. These kinetic properties allow for a delayed and controlled polymerization event upon crack propagation, which is essential for effective autonomous healing [1].

Macrocycle Synthesis

As evidenced by a 64% yield in the RCM synthesis of a 21-membered macrocyclic tetralactone (using 5 mol% catalyst), the 1st generation Grubbs catalyst is a reliable choice for constructing large ring systems. Its robustness under high dilution conditions and its compatibility with a broad range of functional groups make it a foundational catalyst for accessing diverse macrocyclic architectures [2].

Teaching & Academic Labs

The 1st generation Grubbs catalyst's air- and moisture-stability, combined with its well-documented, predictable behavior and lower cost compared to newer generations, makes it an ideal catalyst for academic research groups and instructional laboratories. Its broad functional group tolerance (including ROH, RCOR, RCHO) allows for its use in a wide variety of teaching experiments and exploratory syntheses without the need for stringent inert-atmosphere techniques [3].

High Oxidative Stability Applications

The 6.1-fold higher oxidation potential (167 mV vs. 27.5 mV for 2nd gen) indicates that the 1st generation Grubbs catalyst is significantly more resistant to oxidative degradation. This property can be critical in industrial environments where the exclusion of oxygen is challenging, or when working with oxidatively sensitive substrates, potentially reducing catalyst loading and minimizing side reactions from catalyst decomposition [4].

Application
Selection Property
Validation Focus
Self-Healing ROMP Research
Initiation kinetics control
ROMP kinetic profiling
Macrocycle RCM Synthesis
Macrocycle formation yield
RCM yield under dilute conditions
Academic & Teaching Labs
Air/moisture tolerance & cost
Instructional reproducibility
Oxidative-Stability Applications
Oxidation resistance (E°')
Redox behavior / cyclic voltammetry

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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